molecular formula C12H12BrNO B1518567 6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1158063-61-6

6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No. B1518567
M. Wt: 266.13 g/mol
InChI Key: ZFTAODXBBWCGTN-UHFFFAOYSA-N
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Description

6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine, also known as BNPD, is a synthetic compound derived from the benzopyran class of compounds. It is a white, crystalline powder that is insoluble in water and has a melting point of approximately 160°C. BNPD has been extensively studied in recent years due to its potential applications in a variety of scientific research fields.

Scientific Research Applications

Dopamine D1 Selective Ligands

A study focused on the synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans, including derivatives like 6-bromo analogues, as potential D1 selective antagonists. These compounds exhibited potent D1 antagonist properties in vitro, with 6-bromo analogues also displaying dopaminergic activity in vivo (Michaelides et al., 1991).

Electrochemical Studies

The electrochemical properties of benzopyran derivatives, similar to 6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine, were investigated in a study examining the redox processes of biologically important benzopyrans. The study provided insights into kinetic and thermodynamic parameters of these compounds (Rupar et al., 2018).

Antibacterial Activity

Research on the synthesis of pyrazole amide derivatives, such as 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, highlighted their potential antibacterial effects against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, emphasizing the importance of such compounds in addressing antibiotic resistance (Ahmad et al., 2021).

Synthesis of Deuterated Herbicidal Compounds

A study on the synthesis of deuterated herbicidal compounds, including analogues with structures similar to 6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine, demonstrated the use of these compounds as tracers in metabolism and degradation studies of herbicides, offering a new approach to studying agricultural chemicals (Yang & Lu, 2010).

properties

IUPAC Name

6-bromo-N-prop-2-ynyl-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-2-6-14-11-5-7-15-12-4-3-9(13)8-10(11)12/h1,3-4,8,11,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTAODXBBWCGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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